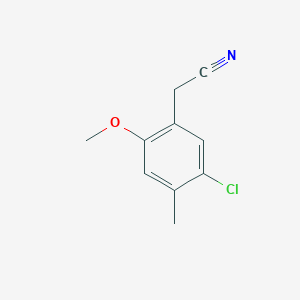

2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-chloro-2-methoxy-4-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-7-5-10(13-2)8(3-4-12)6-9(7)11/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPGCCKVODKJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile typically involves the reaction of 5-chloro-2-methoxy-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group undergoes oxidation to form carboxylic acids or ketones under specific conditions.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, chromium trioxide (CrO₃).

-

Products :

-

Carboxylic acid derivatives via hydrolysis of the nitrile.

-

Ketones if oxidation occurs at the benzylic position (α-carbon to the nitrile).

-

Example :

Under strong acidic conditions with KMnO₄, the nitrile group is oxidized to a carboxylic acid, yielding 2-(5-chloro-2-methoxy-4-methylphenyl)acetic acid .

Reduction Reactions

The nitrile group can be reduced to primary amines or aldehydes.

-

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) for conversion to primary amines.

-

Catalytic hydrogenation (H₂/Pd or Raney Ni) for selective reduction.

-

Example :

Reduction with LiAlH₄ produces 2-(5-chloro-2-methoxy-4-methylphenyl)ethylamine, a primary amine .

Aromatic Electrophilic Substitution

The aromatic ring’s substitution pattern (methoxy: ortho/para-directing; chloro: meta-directing) governs reactivity:

-

Nitration : Occurs at the ortho position to the methoxy group due to its strong activation.

-

Halogenation : Bromine or iodine substitutes at the para position relative to the methyl group .

Nucleophilic Substitution

The chloro substituent at position 5 participates in nucleophilic aromatic substitution (SₙAr) under basic conditions.

-

Reagents/Conditions : Sodium methoxide (NaOMe) or ammonia (NH₃) at elevated temperatures.

Radical Reactions

The nitrile group facilitates radical-mediated transformations:

-

Cyanomethyl Radical Formation : Initiated by tert-butoxy radicals (from di-tert-butyl peroxide, DTBP) abstracting a hydrogen from the nitrile’s α-carbon.

-

Coupling Reactions : Cyanomethyl radicals dimerize or react with other radicals (e.g., sulfur radicals) to form tetrasubstituted olefins .

Mechanism Example :

-

DTBP generates tert-butoxy radicals.

-

Hydrogen abstraction from acetonitrile forms a cyanomethyl radical.

Hydrolysis Reactions

The nitrile group hydrolyzes to amides or carboxylic acids:

-

Acidic Conditions : Yield carboxylic acids (e.g., HCl/H₂O).

-

Basic Conditions : Form amides intermediately (e.g., NaOH/H₂O₂) .

Metal-Catalyzed Additions

Nickel or iron catalysts enable additions to carbonyl groups:

Cross-Coupling Reactions

Palladium catalysts facilitate Suzuki or Heck couplings at the aromatic ring, leveraging the chloro substituent as a leaving group .

Scientific Research Applications

Organic Synthesis

2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through:

- Nucleophilic Substitution Reactions: The acetonitrile group can undergo nucleophilic attack, leading to the formation of diverse derivatives.

- Coupling Reactions: Its structure allows for coupling with various electrophiles, facilitating the synthesis of pharmaceuticals and agrochemicals.

Research has indicated that this compound exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound demonstrate effectiveness against a range of bacterial and fungal strains. For instance, compounds derived from this structure have been tested against Mycobacterium tuberculosis and other pathogens, showing comparable efficacy to standard antibiotics .

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects:

- Cancer Research: Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its ability to reduce growth rates in various cancer cell lines .

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of derivatives of this compound. The results indicated that several derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, showcasing their potential as new antimicrobial agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 15 | Escherichia coli |

| Compound C | 20 | Candida albicans |

Case Study 2: Anticancer Potential

In a study assessing the anticancer properties of this compound, it was tested against several human cancer cell lines using the National Cancer Institute’s protocols. The results showed a mean growth inhibition (GI50) value of approximately 15 µM across multiple cell lines.

| Cell Line | GI50 (µM) |

|---|---|

| HCT116 (Colon) | 12 |

| MCF7 (Breast) | 18 |

| A549 (Lung) | 20 |

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical data for 2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile and related compounds:

*Estimated based on molecular formula (C₁₀H₁₀ClNO₂).

Key Observations:

- In contrast, (4-Methoxyphenyl)acetonitrile lacks such complexity, resulting in lower molecular weight and melting point .

- Biological Activity : The triazole-thio derivative exhibits antitumor and anti-inflammatory properties, likely due to the sulfur-containing triazole moiety, which enhances interactions with biological targets. The absence of this group in the target compound suggests differing pharmacological profiles .

- Synthetic Complexity: The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile involves multi-step routes due to its bis-aromatic structure, whereas the target compound’s synthesis may focus on regioselective substitutions .

Electronic and Reactivity Comparisons

- HOMO-LUMO Analysis: For coumarin-acetonitrile analogs (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate), DFT studies reveal non-planar molecular structures with HOMO-LUMO orbitals localized on aromatic systems, influencing charge transfer and reactivity . The target compound’s chloro and methoxy groups may similarly modulate frontier orbital energies, affecting its suitability as a building block in optoelectronic materials.

- Synthetic Pathways : The triazole-thio acetonitrile derivatives are synthesized via alkylation of 5-R-1,2,4-triazole-3-thiols with chloroacetonitrile under alkaline conditions (60–65°C) . The target compound may require analogous halogenation or methoxylation steps, but its regiochemistry demands precise control to avoid byproducts.

Biological Activity

2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile, with the CAS number 1368591-82-5, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C11H12ClN

- Molecular Weight: 211.68 g/mol

The compound features a chloro group, a methoxy group, and an acetonitrile functional group, which contribute to its unique reactivity and biological properties.

Synthesis:

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxy-4-methylphenylacetic acid with appropriate reagents under controlled conditions to yield the desired nitrile derivative. This process often requires specific catalysts and reaction conditions to ensure high yields and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related alkaloids possess moderate to good antibacterial activity against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound may also exhibit similar antimicrobial effects, warranting further investigation.

Cytotoxicity and Apoptosis

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including mitochondrial-mediated mechanisms. For example, certain derivatives have been shown to cause G2/M cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells through activation of apoptotic pathways .

The proposed mechanism of action for compounds like this compound includes:

- Interaction with Enzymes: The compound may interact with specific enzymes or receptors, potentially modulating their activity.

- Formation of Reactive Species: The presence of the nitrile group may lead to the formation of reactive intermediates that can covalently bond with nucleophilic sites on proteins.

- Induction of Oxidative Stress: Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

- Anticancer Studies: A study investigated a series of compounds structurally related to this compound for their anticancer properties. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications .

- Antimicrobial Efficacy: Another research effort focused on evaluating the antimicrobial efficacy of related derivatives against both Gram-positive and Gram-negative bacteria, revealing promising results that could be extrapolated to predict similar activity for the target compound .

Q & A

Q. What are the optimal synthetic conditions for 2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation starting from substituted benzyl halides or aryl precursors. Key steps include:

- Precursor selection : Use 5-chloro-2-methoxy-4-methylbenzyl chloride or bromide to introduce the nitrile group via cyanation (e.g., KCN/NaCN in DMF under reflux).

- Reaction monitoring : Employ TLC or HPLC to track reaction progress .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization may require temperature control (60–80°C) and inert atmosphere to prevent hydrolysis of the nitrile group .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR should show signals for methoxy (~δ 3.8 ppm), methyl (~δ 2.3 ppm), aromatic protons (split patterns due to chloro and methoxy substituents), and the nitrile’s adjacent methylene group (~δ 3.7–4.0 ppm). C NMR confirms nitrile carbon at ~δ 115–120 ppm .

- IR : A sharp peak at ~2240 cm confirms the C≡N stretch. Methoxy C-O appears at ~1250 cm .

- Mass Spectrometry : ESI-MS or GC-MS should display the molecular ion peak at m/z 209.6 (CHClNO) and fragments corresponding to loss of Cl or OCH groups .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of toxic nitrile vapors .

- Storage : Keep in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with sodium hypochlorite (bleach) to degrade cyanide byproducts, followed by absorption with vermiculite .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

- Methodological Answer :

- Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra (e.g., Gaussian or ORCA software). Compare calculated vs. observed chemical shifts, adjusting for solvent effects (e.g., PCM model) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure via SHELX. Refinement with SHELXL can clarify bond lengths/angles and confirm substituent positions .

Q. How do electronic effects of substituents influence the reactivity of the nitrile group?

- Methodological Answer :

- Electron-Withdrawing Effects : The chloro group increases electrophilicity of the nitrile, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).

- Steric Considerations : The methoxy and methyl groups may hinder access to the nitrile in bulky reagents. Kinetic studies under varying temperatures (25–60°C) and solvent polarities (DMF vs. THF) can quantify these effects .

Q. What computational methods predict biological interactions or reactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Parameterize the nitrile’s partial charge using RESP charges from HF/6-31G* calculations .

- Reactivity Prediction : Apply Fukui indices (via DFT) to identify electrophilic/nucleophilic sites for reaction pathway analysis .

Q. How can crystallographic data elucidate molecular conformation?

- Methodological Answer :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. SHELXD or SHELXS solves the phase problem for heavy atoms (e.g., Cl) .

- Analysis : SHELXL refines anisotropic displacement parameters. Hydrogen bonding between methoxy O and adjacent molecules can stabilize crystal packing, as seen in similar acetonitrile derivatives .

Q. What experimental approaches assess stability under varying conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N atmosphere) identifies decomposition temperatures.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Methoxy groups may enhance stability compared to nitro-substituted analogs .

- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C; quantify residual compound via LC-MS. Nitriles are prone to hydrolysis in acidic/alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.